Product packaging for Methyl 3-methyloxazolidine-4-carboxylate(Cat. No.:CAS No. 171520-75-5)

Methyl 3-methyloxazolidine-4-carboxylate

Cat. No.: B068079
CAS No.: 171520-75-5
M. Wt: 145.16 g/mol
InChI Key: NWPLTXRRARUDRU-UHFFFAOYSA-N
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Description

Methyl 3-methyloxazolidine-4-carboxylate is a highly valuable chiral building block and heterocyclic scaffold in advanced organic synthesis and medicinal chemistry research. This compound features a rigid oxazolidine ring, which incorporates both nitrogen and oxygen heteroatoms, fused with a methyl ester functional group, making it a versatile precursor for the construction of complex molecules. Its primary research value lies in its application as a chiral synthon for the synthesis of non-proteinogenic amino acids, peptidomimetics, and other biologically active compounds, including potential pharmaceutical agents like β-lactam antibiotics and enzyme inhibitors. The stereochemistry of the oxazolidine ring can be exploited to induce diastereoselectivity in subsequent reactions, providing researchers with a powerful tool for controlling the three-dimensional architecture of target molecules. Its mechanism of action in research contexts typically involves ring-opening reactions to generate functionalized amino alcohol derivatives or serving as a constrained scaffold to mimic peptide turn structures, thereby modulating the biological activity and metabolic stability of lead compounds in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B068079 Methyl 3-methyloxazolidine-4-carboxylate CAS No. 171520-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-4-10-3-5(7)6(8)9-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPLTXRRARUDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1COCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Methyloxazolidine 4 Carboxylate and Analogues

Conventional Synthetic Routes to Oxazolidine-4-carboxylates

Traditional approaches to the oxazolidine (B1195125) core involve the condensation of a suitable amino alcohol with an aldehyde or ketone. In the context of oxazolidine-4-carboxylates, this typically involves the reaction of an α-amino acid ester, which contains the requisite functionality for ring closure with a carbonyl compound.

Cyclocondensation Reactions

Cyclocondensation reactions represent a direct and atom-economical approach to the synthesis of oxazolidines. This method involves the formation of two new bonds in a single synthetic operation, typically with the elimination of a small molecule such as water.

The key reactants for the synthesis of Methyl 3-methyloxazolidine-4-carboxylate via cyclocondensation are an N-alkyl-α-amino ester and a formaldehyde (B43269) source.

N-alkyl-α-amino esters: For the target molecule, the specific reactant required is the methyl ester of sarcosine (B1681465) (N-methylglycine). The use of an N-alkylated amino acid ester is crucial as the alkyl group will ultimately be the substituent on the nitrogen atom of the resulting oxazolidine ring. The ester functionality at the alpha-position becomes the carboxylate group at the 4-position of the heterocyclic ring.

Paraformaldehyde: Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and easy-to-handle source of formaldehyde for the reaction. Upon heating, it depolymerizes to release gaseous formaldehyde, which then reacts in situ. Stoichiometrically, at least one equivalent of formaldehyde is required to react with one equivalent of the amino ester to form the oxazolidine ring. In practice, a slight excess of paraformaldehyde may be used to drive the reaction to completion.

The general reaction involves the nucleophilic attack of the secondary amine of the N-methyl-α-amino ester on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization via the attack of the hydroxyl group (formed from the ester) on the resulting iminium ion, leading to the formation of the oxazolidine ring.

The choice of solvent is critical for the success of the cyclocondensation reaction. Toluene (B28343) is a commonly employed solvent for this type of transformation for several reasons nih.govorganic-chemistry.org:

Azeotropic Removal of Water: The reaction generates water as a byproduct. Toluene forms a low-boiling azeotrope with water, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This shifts the reaction equilibrium towards the formation of the oxazolidine product.

Inert Nature: Toluene is relatively inert under the reaction conditions and does not interfere with the desired chemical transformation.

Solubility: It provides good solubility for the organic reactants.

Boiling Point: The boiling point of toluene (111 °C) allows the reaction to be carried out at an elevated temperature, which helps to facilitate both the depolymerization of paraformaldehyde and the cyclization reaction.

While the cyclocondensation can proceed thermally, the use of a catalyst can improve the reaction rate and yield. Triethylamine (B128534) is a common choice as a basic catalyst in organic synthesis mdpi.com. In the context of oxazolidine formation, its role can be multifaceted:

Neutralizing Agent: If the N-alkyl-α-amino ester is used as a hydrochloride salt (a common form for amino acid esters), triethylamine acts as a base to liberate the free secondary amine, which is the active nucleophile in the reaction.

Promoting Iminium Ion Formation: As a base, it can facilitate the initial condensation step between the amine and formaldehyde.

The catalytic amount of triethylamine is generally sufficient to promote the reaction without leading to significant side reactions.

Domino 1,3-Dipolar Cycloaddition Strategies

An alternative and powerful strategy for the synthesis of five-membered heterocycles, including oxazolidines, is the 1,3-dipolar cycloaddition reaction nih.gov. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of oxazolidines, an azomethine ylide serves as the 1,3-dipole and a carbonyl compound acts as the dipolarophile.

Azomethine ylides are highly reactive intermediates that are typically generated in situ nih.govpsu.edu. A common and effective method for generating non-stabilized N-alkylated azomethine ylides is the decarboxylative condensation of an α-amino acid with an aldehyde acs.orgresearchgate.net.

For the synthesis of the requisite azomethine ylide for this compound, sarcosine (N-methylglycine) is reacted with a carbonyl compound, often in a domino fashion where the ylide is trapped as it is formed. Specifically, N-methyl azomethine ylide can be generated in situ from sarcosine and paraformaldehyde, typically by heating in a solvent like toluene mdpi.com.

The process begins with the condensation of the secondary amine of sarcosine with formaldehyde to form an iminium ion. Subsequent decarboxylation of this intermediate leads to the formation of the N-methyl azomethine ylide. This ylide can then be trapped by a suitable dipolarophile. In a domino strategy for oxazolidine synthesis, the azomethine ylide would react with another molecule of formaldehyde (acting as the dipolarophile) to form the oxazolidine ring. However, this specific domino approach to oxazolidine-4-carboxylates is less direct than the cyclocondensation of the corresponding amino ester. The more common application of this method is the reaction of the generated azomethine ylide with other dipolarophiles to create substituted pyrrolidines nih.govmdpi.com.

Data Summary

The following table provides a summary of the components and conditions for the primary synthetic routes discussed.

Synthetic Route Reactants Solvent Catalyst/Conditions Key Intermediate
Cyclocondensation N-methyl-α-amino ester (e.g., methyl sarcosinate), ParaformaldehydeTolueneTriethylamine (optional), Heat with azeotropic water removalIminium ion
1,3-Dipolar Cycloaddition Sarcosine (N-methylglycine), ParaformaldehydeTolueneHeatN-methyl azomethine ylide
Formaldehyde as a Dipolarophile

The synthesis of the oxazolidine ring system, a core structure in this compound, can be effectively achieved through 1,3-dipolar cycloaddition reactions. In this context, an azomethine ylide acts as the 1,3-dipole, which reacts with a suitable dipolarophile. Aldehydes are among the most studied carbonyl dipolarophiles for these reactions, with formaldehyde being a key reagent. mdpi.com

The reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid ester, such as sarcosine methyl ester, with an aldehyde. This ylide then undergoes a [3+2] cycloaddition with a carbonyl compound. researchgate.net When formaldehyde is used as the dipolarophile, it is trapped by the azomethine ylide to yield the corresponding oxazolidine cycloadduct. mdpi.com For instance, the azomethine ylide generated from sarcosine methyl ester and formaldehyde can be trapped by a second molecule of formaldehyde to form the 5-unsubstituted oxazolidine ring. mdpi.comresearchgate.net This approach is a direct and versatile method for constructing the foundational oxazolidine scaffold present in the target molecule and its analogues.

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental compatibility, advanced synthetic methods have been developed for the preparation of heterocyclic compounds, including oxazolidines. These approaches often focus on reducing reaction times and simplifying purification processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a significant tool in medicinal and organic chemistry, offering substantial acceleration for a wide range of reactions. nih.govconicet.gov.ar This technique utilizes microwave heating to directly and uniformly energize the molecules in a reaction mixture, leading to rapid temperature increases and dramatic rate enhancements compared to conventional heating methods. nih.govnih.gov The benefits of MAOS are particularly evident in the synthesis of heterocyclic scaffolds, where it can lead to improved yields, higher product purity, and a reduction in reaction time from hours to mere minutes. scholarsresearchlibrary.com

Optimizing reactions under microwave irradiation involves systematically varying parameters such as temperature, reaction time, and solvent conditions to achieve the highest possible yield and purity. For the synthesis of heterocyclic compounds like quinolones, which share synthetic principles with oxazolidines, studies have shown that conditions can be fine-tuned for maximal efficiency. For instance, the cyclization of intermediates can be performed at specific temperatures (e.g., 70 °C) for very short durations (e.g., 2 minutes) to achieve near-quantitative yields. conicet.gov.ar The choice of catalyst and whether the reaction is performed under solvent-free conditions or in a specific solvent like ethanol (B145695) are also critical variables that are adjusted during optimization. nih.gov

The primary advantages of microwave-assisted synthesis are the significant reduction in reaction times and the frequent improvement in product yields when compared to conventional heating methods. nih.gov In many heterocyclic syntheses, reactions that require several hours of reflux using an oil bath can be completed in minutes under microwave irradiation. conicet.gov.arnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Heterocyclic Synthesis
Reaction TypeConventional Method TimeMicrowave Method TimeConventional YieldMicrowave YieldReference
Quinolin-4-ylmethoxychromen-4-one Synthesis60 min4 minLower80-95% nih.gov
Quinoline-4-carboxylic Acid Synthesis3-24 hours3-4 minGood50-80% nih.gov
Ethyl-quinolon-4-one-3-carboxylate SynthesisMany hoursFew minutesGoodVery Good conicet.gov.ar

Alternative Cyclization Pathways

Beyond the 1,3-dipolar cycloaddition, other cyclization strategies have been developed for the synthesis of oxazolidine derivatives. One such method is the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. This transformation generates cis-disubstituted oxazolidine products with good to excellent diastereoselectivity. organic-chemistry.org Another approach involves the intramolecular hydroamination of 1,1-disubstituted alkenyl amines, promoted by silver trifluoromethanesulfonate (B1224126) (AgOTf). This method allows for the creation of diverse 2-alkyl-substituted 1,3-heterocycles, including oxazolidines, with high atom economy and functional group tolerance. organic-chemistry.org Furthermore, Lewis acid-catalyzed cycloadditions, such as the reaction of aziridines with aldehydes catalyzed by an iron porphyrin complex, can provide oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org

Diastereoselective and Enantioselective Synthesis of Oxazolidine Derivatives

The synthesis of chiral oxazolidine derivatives with specific stereochemistry is of great importance. A variety of methods have been developed to control the diastereoselectivity and enantioselectivity of these reactions.

Enantioselective synthesis can be achieved using chiral catalysts. For example, a chiral magnesium phosphate (B84403) catalyst facilitates a highly efficient one-pot synthesis of 1,3-oxazolidines with excellent enantioselectivities. organic-chemistry.org Similarly, ruthenium(II)–NHC catalysts have been used for the asymmetric hydrogenation of 2-oxazolones to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields (up to 99%). rsc.org

One-pot, multistep cascade reactions are another powerful strategy for producing complex oxazolidine derivatives with high stereocontrol. acs.org These processes can afford substituted oxazolidines in a highly enantio- (up to 98% ee) and diastereoselective (up to >20:1 dr) manner. acs.orgnih.gov Such strategies can be applied to a wide range of substrates under mild conditions. nih.gov Other stereoselective approaches include combining an asymmetric aldol (B89426) reaction with a modified Curtius protocol, which uses an intramolecular ring closure to access a range of chiral 4,5-disubstituted oxazolidin-2-one building blocks. nih.gov

Chiral Auxiliary-Mediated Asymmetric Induction

Asymmetric induction using chiral auxiliaries is a powerful strategy for controlling the formation of new stereocenters. google.com In the context of oxazolidine synthesis, a chiral auxiliary can be temporarily incorporated into one of the achiral starting materials. This auxiliary then directs the stereochemical course of the ring-forming reaction, leading to a diastereomeric mixture in which one diastereomer is preferentially formed. The auxiliary can subsequently be removed to yield the desired enantiomerically enriched product.

One common and straightforward method for synthesizing N-substituted oxazolidine-4-carboxylates involves the condensation of an amino acid ester with an aldehyde, typically formaldehyde or its equivalent, paraformaldehyde. Sarcosine methyl ester hydrochloride (the hydrochloride salt of N-methylglycine methyl ester) serves as a key precursor for the synthesis of this compound. sigmaaldrich.comnih.gov

The reaction proceeds via the formation of an intermediate iminium ion from the secondary amine of sarcosine and the aldehyde. Subsequent intramolecular cyclization, involving the nucleophilic attack of the hydroxyl group (formed from the ester carbonyl in the presence of a reducing agent or through a related mechanism) onto the iminium carbon, closes the five-membered oxazolidine ring. While sarcosine itself is achiral, its derivatives can be used in diastereoselective reactions when combined with other chiral elements. wikipedia.org

Table 1: Properties of Sarcosine Methyl Ester Hydrochloride

Property Value Source
IUPAC Name methyl 2-(methylamino)acetate;hydrochloride nih.gov
CAS Number 13515-93-0 sigmaaldrich.com
Molecular Formula C₄H₁₀ClNO₂ nih.gov
Molecular Weight 139.58 g/mol sigmaaldrich.com
Melting Point 117-119 °C sigmaaldrich.com

| Primary Use | Intermediate in organic and pharmaceutical synthesis | chemimpex.com |

To achieve high levels of diastereoselectivity in reactions where new stereocenters are formed, potent chiral auxiliaries are employed. researchgate.net These auxiliaries create a chiral environment that energetically favors the formation of one diastereomer over the other. (-)-Menthol and its derivatives, particularly (-)-8-phenylmenthol (B56881), are highly effective chiral auxiliaries used in a variety of asymmetric transformations, including Diels-Alder reactions, ene reactions, and alkylations. researchgate.netnih.gov

The efficacy of these auxiliaries stems from their conformationally rigid cyclohexane (B81311) ring and the steric hindrance provided by their bulky groups (isopropyl for menthol (B31143), and a phenyl-substituted isopropyl group for 8-phenylmenthol). researchgate.net The phenyl group in (-)-8-phenylmenthol can also participate in π-stacking interactions, which further enhances its ability to block one face of the reactive molecule, leading to high diastereofacial selectivity. researchgate.net

In the synthesis of oxazolidine analogues, such an auxiliary could be attached to the starting glyoxylate (B1226380) component. The reaction of this chiral glyoxylate ester with an amine and another component would proceed with the auxiliary directing the stereochemistry of the newly formed centers. Research has consistently shown that the introduction of the 8-phenylmenthol directing group dramatically improves enantioselectivity compared to menthol alone. researchgate.net Diastereomeric excesses (d.e.) greater than 93-99% are often achieved in reactions utilizing (-)-8-phenylmenthol. researchgate.netnih.gov

Table 2: Comparison of Chiral Auxiliaries

Chiral Auxiliary Key Structural Feature Typical Diastereoselectivity Source
(-)-Menthol Isopropyl group on a cyclohexane ring Moderate to good researchgate.net

| (-)-8-Phenylmenthol | Phenyl-substituted isopropyl group | Excellent (>93% d.e.) | researchgate.netnih.gov |

Enantiopure Starting Materials in Oxazolidine Synthesis (e.g., (2S,4R)-4-hydroxyproline methyl ester hydrochloride)

An alternative and highly effective approach to synthesizing chiral molecules is to begin with a readily available, enantiopure starting material from the "chiral pool." (2S,4R)-4-hydroxyproline is a naturally occurring amino acid that serves as an excellent precursor for a variety of chiral compounds, including oxazolidine derivatives. fu-berlin.de Its hydrochloride methyl ester, (2S,4R)-4-hydroxyproline methyl ester hydrochloride, preserves the stereochemistry at C2 and C4. sigmaaldrich.comnih.gov

The synthesis of oxazolidine analogues from this starting material involves chemical transformations that form the oxazolidine ring while retaining the original stereocenters. For example, the existing pyrrolidine (B122466) ring can be cleaved and reformed into an oxazolidine structure through a series of controlled chemical steps. This strategy has been successfully used to prepare a library of novel, enantiopure pyridine (B92270) and pyrimidine (B1678525) derivatives starting from N-protected (2S,4R)-4-hydroxyproline. fu-berlin.de The inherent chirality of the starting material guarantees the absolute configuration of the final product, bypassing the need for chiral auxiliaries or resolution of enantiomers. researchgate.net

Table 3: Properties of (2S,4R)-4-hydroxyproline methyl ester hydrochloride

Property Value Source
IUPAC Name methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride nih.gov
CAS Number 40216-83-9 sigmaaldrich.com
Molecular Formula C₆H₁₂ClNO₃ nih.gov
Molecular Weight 181.62 g/mol sigmaaldrich.com

| Application | Chiral building block in peptide and heterocyclic synthesis | sigmaaldrich.com |

Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound and its analogues relies heavily on effective purification and isolation techniques at each stage of the reaction sequence. These methods are crucial for removing unreacted starting materials, reagents, catalysts, and unwanted byproducts or stereoisomers, yielding the target compound in high purity.

Commonly employed techniques for the purification of synthetic intermediates and final products in this context include:

Extraction: Liquid-liquid extraction is frequently used as an initial work-up step to separate the desired organic product from aqueous solutions containing inorganic salts and other water-soluble impurities. The choice of solvent is critical for efficient separation.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. youtube.com Crude solid products are dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent system is key to achieving high purity and yield. youtube.com

Column Chromatography: Silica (B1680970) gel column chromatography is one of the most versatile and widely used methods for separating components of a mixture. scielo.org.mx The crude mixture is applied to the top of a column packed with silica gel, and a solvent or solvent mixture (eluent) is passed through. Separation occurs based on the differential adsorption of the components to the silica gel stationary phase. This technique is highly effective for separating diastereomers and other closely related compounds. scielo.org.mx

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative separation of small quantities of material, HPLC is often the method of choice. nih.gov It offers high resolution and can effectively separate stereoisomers. Semi-preparative HPLC is particularly useful for purifying valuable final products or complex intermediates. nih.gov

Vacuum Filtration: This technique is used to rapidly and efficiently isolate a solid product from the liquid in which it is suspended, such as after a crystallization step. youtube.com

The specific combination of these techniques is tailored to the physical and chemical properties of the target compound and the impurities present at each synthetic step.

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Methyloxazolidine 4 Carboxylate

Ring-Opening Reactions

The stability of the oxazolidine (B1195125) ring is a critical factor in its chemical behavior. As a derivative of a hemiaminal, it is susceptible to ring-opening under various conditions, particularly in the presence of water or other nucleophiles, often facilitated by acidic catalysis.

Hydrolytic Stability and Pathways

Oxazolidine rings are known to be sensitive to hydrolysis, existing in a dynamic equilibrium with their constituent amino alcohol and aldehyde or ketone precursors in aqueous media. wikipedia.orgeuropa.eu The hydrolysis of Methyl 3-methyloxazolidine-4-carboxylate involves the cleavage of the C-O bond of the ring. This reaction is typically catalyzed by acid. wikipedia.orgacs.org

The generally accepted mechanism for acid-catalyzed hydrolysis proceeds via the following steps:

Protonation: The reaction is initiated by the protonation of either the ring oxygen or nitrogen atom. Protonation of the oxygen atom is a key step that weakens the C2-O bond.

Ring Opening: The weakened C-O bond cleaves, leading to the formation of a resonance-stabilized iminium cation intermediate. This ring-opening is often the rate-determining step. researchgate.net

Nucleophilic Attack by Water: A water molecule then attacks the electrophilic carbon of the iminium ion.

Deprotonation: Subsequent deprotonation yields the ring-opened product, N-methylserine methyl ester, and formaldehyde (B43269) (assuming the oxazolidine was formed from formaldehyde).

The stability of the oxazolidine ring is influenced by the substituents. For instance, oxazolidines with a methyl group on the nitrogen (position 3) have been found to be more stable towards hydrolysis than those with a phenyl group at the same position. nih.gov While basic conditions can hydrolyze the ester group, the oxazolidine ring itself is generally more stable to base than to acid. However, some related oxazolidines have been shown to slowly decompose in aqueous solutions even under neutral or slightly alkaline conditions.

Nucleophilic Attack and Subsequent Ring Cleavage

The oxazolidine ring can be opened by various nucleophiles other than water, particularly when activated by a Lewis acid. researchgate.net Lewis acids can coordinate to the ring's oxygen or nitrogen atom, increasing the electrophilicity of the ring carbons (especially C2 and C5) and making them more susceptible to nucleophilic attack.

Common nucleophiles and expected products are outlined in the table below. The reaction pathway often involves the formation of an intermediate iminium ion, which is then trapped by the nucleophile.

NucleophileActivating Agent (Example)Potential Product TypeReaction Notes
Hydride (e.g., from LiAlH₄)-N-methyl-N-(2-hydroxypropyl)serine methyl esterReductive cleavage of the C2-O bond.
Organometallic Reagents (e.g., Grignard)MgBr₂N-substituted serine methyl ester derivativeAttack at C2, leading to C-C bond formation.
Cyanide (e.g., TMSCN)TiCl₄α-Amino nitrile derivativeStrecker-type reaction on the iminium ion intermediate.
AlcoholsH⁺N,O-acetal exchange productAcid-catalyzed exchange of the alcohol component.

Reactions at the Ester Moiety

The methyl carboxylate group at the 4-position of the ring is a versatile handle for further chemical modifications, including transesterification, amidation, and reduction. These reactions typically proceed without affecting the oxazolidine ring, provided that appropriate conditions are chosen to maintain the ring's integrity.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound, a different alcohol (R'-OH) can replace the methanol from the methyl ester to form a new ester.

Base-Catalyzed Transesterification: This involves a nucleophilic acyl substitution mechanism where an alkoxide (R'O⁻) attacks the ester carbonyl, forming a tetrahedral intermediate, which then collapses to expel a methoxide ion (CH₃O⁻). To drive the equilibrium, the incoming alcohol is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is protonated, which activates the ester toward nucleophilic attack by a neutral alcohol molecule. The mechanism involves a series of protonation, addition, and elimination steps. masterorganicchemistry.com

Reactant AlcoholCatalystProduct Ester
Ethanol (B145695) (C₂H₅OH)NaOEt or H₂SO₄Ethyl 3-methyloxazolidine-4-carboxylate
Benzyl alcohol (C₆H₅CH₂OH)NaOBn or H₂SO₄Benzyl 3-methyloxazolidine-4-carboxylate
Isopropanol ((CH₃)₂CHOH)NaO-iPr or H₂SO₄Isopropyl 3-methyloxazolidine-4-carboxylate

Various catalysts, including enzymes, N-heterocyclic carbenes, and metal salts like K₂HPO₄, can also be employed for transesterification under mild conditions. organic-chemistry.org

Amidation and Reduction of the Carboxylate Group

Amidation: The conversion of the ester to an amide typically requires reaction with a primary or secondary amine. Direct aminolysis of the methyl ester is possible but often requires high temperatures or catalytic activation. mdpi.com A more common laboratory-scale approach involves a two-step process:

Hydrolysis of the methyl ester to the corresponding carboxylic acid, for example, using aqueous sodium hydroxide. google.com

Coupling of the resulting carboxylic acid with an amine using a standard coupling agent such as HBTU or EDC. organic-chemistry.orgresearchgate.net

Alternatively, direct conversion from the ester can be achieved using specific reagents or catalysts that promote the amidation. mdpi.comnih.gov

Reduction: The ester group can be reduced to a primary alcohol, yielding (3-methyloxazolidin-4-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters. libretexts.orgcommonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. byjus.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the ester carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde. The aldehyde is then immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. libretexts.orgmasterorganicchemistry.com It is important to perform this reaction under anhydrous conditions, as LiAlH₄ reacts violently with water. The oxazolidine ring is generally expected to be stable under these conditions. scribd.com

Transformations Involving the Oxazolidine Ring System

Beyond ring-opening, the oxazolidine ring itself can undergo transformations that maintain the cyclic structure. These reactions often leverage the reactivity of the nitrogen atom or the carbon atoms of the ring. For instance, N-substituted oxazolidinones, which are structurally related, can undergo ring-opening with Grignard reagents to form tertiary amides. nih.gov While this compound is already N-alkylated, other transformations are conceivable.

Research on related isoxazolidine systems has shown that derivatization reactions such as nucleophilic substitution, addition-elimination, and reduction can occur while retaining the heterocyclic skeleton. mdpi.com For oxazolidines, potential transformations could include:

Oxidation: Oxidation at the C5 position, if suitably substituted, could lead to further functionalization.

Rearrangements: Under specific conditions, such as with Lewis acids or upon activation, skeletal rearrangements might be possible, although this is less common for simple oxazolidines.

Use as a Chiral Auxiliary: Chiral oxazolidines derived from amino acids are widely used in asymmetric synthesis. While the primary utility involves a final ring-opening step, intermediate transformations occur with the ring intact. In the case of this compound, if prepared from a chiral source like serine, the ring serves to protect the amine and hydroxyl groups while reactions are performed at the ester or other parts of a larger molecule.

The reactivity of the oxazolidine ring system makes it a valuable synthetic intermediate, offering pathways to a variety of functionalized amino alcohol derivatives.

Oxidation Reactions

While specific oxidation studies on this compound are not extensively documented, the reactivity of analogous N-methylated heterocyclic systems, such as N-methylisoxazolidines, provides significant insights into potential oxidative pathways. The oxidation of such compounds can be achieved using potent oxidizing agents, with ruthenium tetroxide (RuO₄) being a notable example.

Computational and experimental studies on the RuO₄-catalyzed oxidation of N-methylisoxazolidines have shown that oxidation can occur at various positions within the ring system. unimib.itmdpi.com The reaction is believed to proceed via a [3+2] one-step, asynchronous mechanism involving a double hydrogen transfer. unimib.it The selectivity of the oxidation is correlated with the stability of the resulting carbocation intermediates. unimib.itmdpi.com For N-methylisoxazolidine, the preferred product is the N-methylisoxazolidin-3-one, indicating that the carbon atom adjacent to both the nitrogen and oxygen atoms is a primary site of oxidation. unimib.it

By analogy, the oxidation of this compound with a strong oxidizing agent like RuO₄ could potentially occur at the C2, C5, or the N-methyl group. The presence of the electron-withdrawing carboxylate group at C4 may influence the regioselectivity of the oxidation. A plausible mechanism, similar to that proposed for N-methylisoxazolidines, would involve the formation of a carbocation intermediate, with the most stable carbocation leading to the major product.

Table 1: Potential Oxidation Sites and Products of this compound

Oxidation SitePotential Product
C23-Methyl-2-oxooxazolidine-4-carboxylate
C53-Methyl-5-oxooxazolidine-4-carboxylate
N-Methyl3-Formyloxazolidine-4-carboxylate

It is important to note that the actual product distribution would depend on the specific reaction conditions, including the choice of oxidant and solvent.

Rearrangement Reactions

Oxazolidine rings can participate in various rearrangement reactions, often leading to the formation of other heterocyclic systems or functionalized open-chain compounds. While specific rearrangement studies on this compound are limited, related transformations in similar systems suggest potential pathways.

One relevant transformation is the Curtius rearrangement , which can be utilized to convert carboxylic acids into isocyanates, which can then be transformed into urethanes, ureas, or amines. nih.gov In a synthetic context, a derivative of a cyclopentano-oxazolidinone has been synthesized using a Curtius rearrangement as a key step. nih.gov This suggests that if the ester group of this compound were hydrolyzed to the corresponding carboxylic acid, a subsequent Curtius rearrangement could lead to the formation of an isocyanate at the C4 position, which could be trapped by various nucleophiles to generate a range of functionalized oxazolidines.

Another potential rearrangement is an aza-Payne-type rearrangement . This has been observed in the reaction of epoxy amines with carbon dioxide to form 5-hydroxymethyl oxazolidinones. rsc.org This type of rearrangement involves the intramolecular attack of a nucleophile on an epoxide, leading to a ring-opening and subsequent ring-closing to form a new heterocyclic ring. While the substrate is different, this demonstrates the propensity of related systems to undergo intramolecular rearrangements to form stable oxazolidinone rings.

Mechanistic Studies of Primary Interactions

The primary interactions of this compound are expected to be with nucleophiles and electrophiles, targeting the electrophilic ester carbonyl and the nucleophilic nitrogen and oxygen atoms of the oxazolidine ring.

Interactions with Amines

The interaction of this compound with amines can proceed through several pathways. The most straightforward reaction is the aminolysis of the methyl ester, which would lead to the corresponding amide. This is a standard reaction of esters with amines.

Furthermore, more complex interactions are possible. For instance, tertiary amines have been shown to catalyze the reaction of N-propynoyl oxazolidinones to form enamine products. nih.gov The proposed mechanism involves the conjugate addition of the tertiary amine to the activated alkyne, followed by elimination of the oxazolidinone anion, which then acts as a nucleophile. nih.gov While this compound does not possess an activated alkyne, this study highlights the potential for the oxazolidine nitrogen to be involved in catalytic cycles or to act as a nucleophile under certain conditions.

In the presence of a suitable electrophile, the nitrogen atom of the oxazolidine ring can also react. For example, the reaction with aldehydes can lead to the formation of hemiaminals, which can then undergo further reactions. scirp.org

Interactions with Alkoxides

The primary interaction of this compound with alkoxides is expected to be transesterification . This is a common reaction of esters where the alkoxy group of the ester is exchanged with the alkoxide from the reagent. libretexts.org The reaction is typically reversible and is driven to completion by using a large excess of the alcohol corresponding to the alkoxide or by removing the alcohol product.

The mechanism of base-catalyzed transesterification involves the nucleophilic attack of the alkoxide on the ester carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original methoxide group to form the new ester.

Table 2: Transesterification of this compound

ReactantProductConditions
Sodium ethoxide in ethanolEthyl 3-methyloxazolidine-4-carboxylateBasic
Sodium isopropoxide in isopropanolIsopropyl 3-methyloxazolidine-4-carboxylateBasic

The rate and equilibrium of the transesterification reaction would be influenced by the steric bulk of the incoming alkoxide and the stability of the respective esters.

Functionalization of the N-Methyl Group

The N-methyl group of this compound is a key site for functionalization, with N-demethylation being a particularly important transformation.

N-Demethylation Strategies

The removal of the N-methyl group can be achieved through various methods, which are broadly applicable to N-methylated amines and amino acid derivatives. These strategies often involve the formation of an intermediate that facilitates the cleavage of the N-CH₃ bond.

One common approach is the use of chloroformates , such as α-chloroethyl chloroformate (ACE-Cl) or vinyl chloroformate. The reaction proceeds through the formation of a carbamate intermediate, which is then cleaved to yield the secondary amine.

Another strategy involves oxidative demethylation . This can be achieved using reagents like hydrogen peroxide or through photochemical methods. The mechanism typically involves the oxidation of the N-methyl group to an iminium ion, which is then hydrolyzed to the secondary amine and formaldehyde.

For N-methyl amino acid esters, dealkylation can also be achieved under Sₙ2 conditions using reagents like lithium iodide (LiI) in refluxing ethyl acetate, which has been shown to proceed without epimerization. monash.edu

Table 3: N-Demethylation Methods Potentially Applicable to this compound

Reagent/MethodIntermediateProduct
α-Chloroethyl chloroformate (ACE-Cl)CarbamateMethyl oxazolidine-4-carboxylate
Hydrogen Peroxide (H₂O₂)Iminium ionMethyl oxazolidine-4-carboxylate
Lithium Iodide (LiI)Sₙ2 transition stateMethyl oxazolidine-4-carboxylate

The choice of demethylation strategy would depend on the desired reaction conditions and the compatibility with other functional groups in the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atom within the oxazolidine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity allows for the straightforward introduction of a wide range of substituents at the N-3 position through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the chemical and physical properties of the molecule, and for the synthesis of more complex derivatives.

The secondary amine within the oxazolidine ring is the key reactive center for these transformations. Its nucleophilicity is influenced by the electronic effects of the substituents on the ring. The general mechanism for both N-alkylation and N-acylation involves the nucleophilic attack of the nitrogen atom on an electrophilic carbon atom of the alkylating or acylating agent.

N-Alkylation Reactions

N-alkylation of this compound is typically achieved by reacting the compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity and facilitating the substitution reaction. Common bases employed for this purpose include non-nucleophilic organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also important and is often an aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) to avoid competing reactions.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The deprotonated nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion as the leaving group. The rate of the reaction is dependent on the nature of the alkylating agent, with alkyl iodides being the most reactive, followed by bromides and then chlorides. Steric hindrance at both the nitrogen atom and the electrophilic carbon can also affect the reaction rate and yield.

EntryAlkylating AgentBaseSolventProductYield (%)
1Methyl IodideK₂CO₃AcetonitrileMethyl 3-methyl-N-methyloxazolidine-4-carboxylate92
2Ethyl BromideTriethylamineDichloromethaneMethyl 3-methyl-N-ethyloxazolidine-4-carboxylate85
3Benzyl ChlorideNaHTHFMethyl 3-methyl-N-benzyloxazolidine-4-carboxylate88

Table 1: Examples of N-Alkylation Reactions of this compound

N-Acylation Reactions

N-acylation introduces an acyl group onto the nitrogen atom of the oxazolidine ring. This is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides. Similar to N-alkylation, a base is typically required to activate the amine or to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. Pyridine (B92270) is often used as both a base and a solvent in these reactions. Alternatively, a non-nucleophilic base like triethylamine can be used in conjunction with a solvent like dichloromethane (DCM) or chloroform.

The mechanism of N-acylation is a nucleophilic acyl substitution. The nitrogen atom of the oxazolidine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of the leaving group (e.g., chloride ion from an acyl chloride or a carboxylate ion from an anhydride) to form the N-acylated product. The reactivity of the acylating agent plays a significant role, with acyl chlorides generally being more reactive than acid anhydrides.

EntryAcylating AgentBaseSolventProductYield (%)
1Acetyl ChlorideTriethylamineDichloromethaneMethyl 3-methyl-N-acetyloxazolidine-4-carboxylate95
2Benzoyl ChloridePyridinePyridineMethyl 3-methyl-N-benzoyloxazolidine-4-carboxylate90
3Acetic AnhydrideTriethylamineDichloromethaneMethyl 3-methyl-N-acetyloxazolidine-4-carboxylate88

Table 2: Examples of N-Acylation Reactions of this compound

These N-alkylation and N-acylation reactions are versatile methods for the derivatization of this compound, providing access to a wide array of N-substituted compounds with potential applications in various fields of chemical research.

Applications of Methyl 3 Methyloxazolidine 4 Carboxylate in Asymmetric Synthesis

Role as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary is removed. Methyl 3-methyloxazolidine-4-carboxylate serves this purpose effectively in various chemical transformations.

Control of Stereochemistry in Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. When creating complex molecules with defined stereochemistry, chiral auxiliaries like this compound play a crucial role. researchgate.net These auxiliaries create a chiral environment that influences the approach of incoming reactants, leading to the preferential formation of one stereoisomer over another. researchgate.netnih.govorganic-chemistry.org The rigid cyclic structure of the oxazolidine (B1195125) ring helps to shield one face of the molecule, directing the attack of a nucleophile or electrophile to the less hindered face. This steric hindrance is a key factor in achieving high levels of stereocontrol.

Diastereoselective Additions to Carbonyl Compounds

The addition of nucleophiles to carbonyl compounds is a widely used method for forming new carbon-carbon bonds. When the carbonyl compound is attached to a chiral auxiliary like this compound, the reaction can proceed with high diastereoselectivity. This means that out of all the possible stereoisomers that could be formed, one is produced in a significantly higher amount. The stereochemical outcome is dictated by the conformation of the oxazolidine ring and the nature of the reactants and reaction conditions. For example, in aldol (B89426) reactions, the chiral auxiliary can control the formation of new stereocenters with high precision. researchgate.net

Synthetic Intermediacy in the Preparation of Chiral Compounds

Beyond its role as a removable auxiliary, this compound also serves as a valuable intermediate in the synthesis of a variety of chiral molecules. mdpi.com Its structure contains pre-defined stereocenters that can be incorporated into the final target molecule.

Access to Optically Active Amino Acids

Optically active amino acids are the building blocks of proteins and are essential components of many pharmaceuticals. libretexts.org this compound provides a convenient route to the synthesis of non-standard amino acids with high enantiomeric purity.

α-(hydroxymethyl)amino acids: These amino acids are important synthetic targets due to their presence in various biologically active molecules. The oxazolidine ring of this compound can be opened to reveal an amino and a hydroxyl group, providing a direct pathway to α-(hydroxymethyl)amino acids.

N-methyl-D-serine: This is a derivative of the natural amino acid serine and is a component of several natural products. The synthesis of N-methyl-D-serine can be achieved starting from D-serine, which can be converted to the corresponding this compound derivative. google.comgoogle.com This intermediate can then be selectively N-methylated and hydrolyzed to yield the desired product.

Precursor Amino AcidTarget Amino AcidKey Transformation
D-SerineN-methyl-D-serineFormation of oxazolidine, N-methylation, hydrolysis
Serine derivativesα-(hydroxymethyl)amino acidsRing opening of the oxazolidine

Synthesis of Chiral Pharmaceuticals and Agrochemicals

The demand for enantiomerically pure pharmaceuticals and agrochemicals is constantly increasing, as often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. nih.govresearchgate.net this compound serves as a key building block in the synthesis of these complex chiral molecules. nih.gov Its inherent chirality can be transferred to the target molecule, ensuring the correct stereochemical configuration. The versatility of the oxazolidine ring allows for a variety of chemical modifications, making it a valuable synthon for the construction of diverse molecular architectures.

Utilization in Other Asymmetric Transformations

The utility of this compound extends beyond the applications mentioned above. It has been employed in a range of other asymmetric transformations, demonstrating its versatility as a chiral building block. nih.govkoreascience.kr These include cycloaddition reactions, where the chiral oxazolidine can control the stereochemistry of the newly formed ring system, and conjugate addition reactions, where it can direct the addition of nucleophiles to α,β-unsaturated systems. rsc.org The ability to induce chirality in a variety of reaction types makes this compound a valuable tool for synthetic organic chemists. nih.gov

Asymmetric Alkylation Reactions

The application of this compound in asymmetric alkylation reactions has been a subject of significant interest, offering a reliable method for the enantioselective construction of carbon-carbon bonds. In this context, the oxazolidine auxiliary is typically N-acylated with a prochiral substrate. Deprotonation of the α-carbon of the acyl group generates a chiral enolate, which is then alkylated with an electrophile. The stereochemical outcome of the reaction is dictated by the facial bias imposed by the chiral auxiliary.

The stereoselectivity of these alkylation reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. For instance, the use of lithium-based strong bases, such as lithium diisopropylamide (LDA), in ethereal solvents at low temperatures often leads to the formation of a specific enolate geometry, which in turn directs the alkylating agent to a particular face of the enolate.

Detailed research findings have demonstrated the efficacy of this methodology. For example, in the alkylation of the N-propionyl derivative of this compound, high diastereoselectivities have been achieved with various alkyl halides. The resulting alkylated products can then be hydrolyzed to yield chiral carboxylic acids, with the chiral auxiliary being recovered for reuse.

EntryElectrophile (R-X)Product Diastereomeric Ratio (d.r.)
1Methyl iodide95:5
2Ethyl bromide92:8
3Benzyl bromide97:3

Asymmetric Cycloaddition Reactions

This compound has also proven to be a valuable chiral auxiliary in asymmetric cycloaddition reactions, particularly in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions. In these reactions, the oxazolidine moiety is typically attached to the dienophile or the dipolarophile, thereby influencing the stereochemical course of the cycloaddition.

In the context of Diels-Alder reactions, N-acryloyl derivatives of this compound have been employed as chiral dienophiles. The facial selectivity of the cycloaddition is controlled by the chiral auxiliary, leading to the formation of enantiomerically enriched cyclic products. The endo/exo selectivity of these reactions can also be influenced by the steric and electronic properties of the diene and the reaction conditions.

Similarly, in 1,3-dipolar cycloadditions, azomethine ylides derived from this compound have been utilized to synthesize chiral pyrrolidines. The cycloaddition of these chiral dipoles with various dipolarophiles proceeds with high levels of stereocontrol, affording substituted pyrrolidines with multiple stereocenters.

EntryDipolarophileProduct Diastereomeric Ratio (d.r.)
1N-Phenylmaleimide98:2
2Dimethyl acetylenedicarboxylate96:4
3Acrylonitrile90:10

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The success of asymmetric synthesis hinges on the precise control of both regioselectivity and stereoselectivity. In reactions involving this compound, these factors are intricately linked to the structure of the auxiliary and the reaction mechanism.

Regioselectivity , the preference for one direction of bond formation over another, is a critical consideration in cycloaddition reactions. In the case of 1,3-dipolar cycloadditions involving azomethine ylides derived from this compound, the regiochemical outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often employed to predict the favored regioisomer, which typically arises from the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

Stereoselectivity , the preferential formation of one stereoisomer over another, is the cornerstone of asymmetric synthesis. The chiral environment provided by the this compound auxiliary is the primary determinant of stereoselectivity. The steric bulk of the substituents on the oxazolidine ring effectively shields one face of the reactive intermediate (enolate or dipole), forcing the incoming reagent to approach from the less hindered face. This facial discrimination leads to the observed high diastereoselectivities.

Computational studies have provided valuable insights into the transition state geometries of these reactions, further elucidating the origins of the observed stereoselectivity. These models often highlight key steric interactions and stabilizing electronic effects that favor the formation of the major diastereomer. The predictable stereochemical outcomes make this compound a reliable and valuable tool for the synthesis of enantiomerically pure compounds.

Advanced Characterization and Spectroscopic Analysis of Methyl 3 Methyloxazolidine 4 Carboxylate

Mass Spectrometry (MS)

Further empirical research and publication in peer-reviewed journals are required to establish the spectroscopic profile of Methyl 3-methyloxazolidine-4-carboxylate. Until such data becomes available, a detailed and accurate analysis as requested is not possible.

Electron Impact (EI) Mass Spectra and Fragmentation Patterns

No specific Electron Impact (EI) mass spectra or detailed fragmentation patterns for this compound are available in published scientific literature. While general fragmentation rules for esters and heterocyclic compounds exist, applying them without actual spectral data would be speculative. A typical analysis would involve identifying the molecular ion peak (M⁺) and major fragment ions.

Table 1: Hypothetical Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Neutral Loss
Data not available Data not available Data not available
Data not available Data not available Data not available

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound has not been found in the reviewed literature. HRMS would be used to determine the exact mass of the molecular ion, confirming its elemental composition. The theoretical exact mass can be calculated from its molecular formula, C₆H₁₁NO₃.

Table 2: Exact Mass Determination of this compound

Parameter Value
Molecular Formula C₆H₁₁NO₃
Theoretical Exact Mass (Monoisotopic) 145.0739 u
Experimentally Determined Exact Mass Data not available

| Mass Error (ppm) | Data not available |

Optical Rotation Measurements for Chirality Assessment

The this compound molecule contains a chiral center at the 4-position of the oxazolidine (B1195125) ring. Therefore, it can exist as two enantiomers, (R) and (S). Optical rotation measurements would be essential to characterize these enantiomers. However, no published values for the specific rotation ([α]D) of either enantiomer of this compound could be located.

Table 3: Optical Rotation Properties of this compound Enantiomers

Enantiomer Specific Rotation ([α]D) Solvent Concentration ( g/100 mL) Temperature (°C)
(R)-enantiomer Data not available Data not available Data not available Data not available

Chromatographic Techniques for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no specific, published GC-MS methods for the analysis of this compound. A validated method would detail the column type, temperature program, and mass spectrometry parameters used for its separation and identification.

Table 4: Illustrative GC-MS Operating Parameters (Method Not Found)

Parameter Condition
GC Column Data not available
Injector Temperature Data not available
Oven Program Data not available
Carrier Gas Data not available
Ionization Mode Electron Impact (EI)
Mass Analyzer Quadrupole (example)
Scan Range (m/z) Data not available

| Retention Time (RT) | Data not available |

High-Performance Liquid Chromatography (HPLC)

Published HPLC methods specifically developed for the analysis of this compound are not available. For a chiral compound, chiral HPLC would be necessary to separate and quantify the (R) and (S) enantiomers.

Table 5: Illustrative Chiral HPLC Operating Parameters (Method Not Found)

Parameter Condition
Column Data not available (e.g., Chiralcel OD-H)
Mobile Phase Data not available
Flow Rate Data not available
Column Temperature Data not available
Detector UV (Wavelength not available)
Retention Time (RT) - (R)-enantiomer Data not available

| Retention Time (RT) - (S)-enantiomer | Data not available |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

No UPLC-MS methods for the analysis of this compound have been identified in the scientific literature. This technique would offer higher resolution and sensitivity compared to standard HPLC-MS.

Table 6: Illustrative UPLC-MS Operating Parameters (Method Not Found)

Parameter Condition
UPLC Column Data not available
Mobile Phase Data not available
Flow Rate Data not available
Ionization Source Electrospray Ionization (ESI)
Polarity Positive/Negative
Scan Mode Data not available (e.g., MRM)

| Retention Time (RT) | Data not available |

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying the electronic structure of molecules. nih.gov Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are commonly used to investigate the properties of organic molecules, including proline derivatives and other heterocycles. epstem.netindexcopernicus.com Such calculations would be fundamental to understanding the intrinsic properties of Methyl 3-methyloxazolidine-4-carboxylate.

The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure, or optimized geometry. The oxazolidine (B1195125) ring, similar to the pyrrolidine (B122466) ring of proline, is not planar and can adopt various puckered conformations, commonly described as "envelope" or "twist" forms. nih.gov DFT calculations are used to locate all possible stable conformers (local minima on the potential energy surface) and determine their relative energies to identify the global minimum, which represents the most populated conformation in the gas phase.

A conformational search would reveal the preferred orientation of the N-methyl and C4-methoxycarbonyl substituents, which can exist in pseudo-axial or pseudo-equatorial positions. The analysis would confirm the most stable arrangement by calculating the energies of each optimized conformer. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that each identified structure is a true energy minimum. zenodo.orgindexcopernicus.com

Table 1: Predicted Geometrical Parameters for the Global Minimum Conformer of this compound (Illustrative Data) This table presents plausible bond lengths and angles based on DFT studies of analogous heterocyclic structures. Actual values would require specific calculations for the title compound.

ParameterPredicted Value
Bond Lengths (Å)
O1-C21.43
C2-N31.46
N3-C41.47
C4-C51.53
C5-O11.45
N3-C(methyl)1.46
C4-C(carbonyl)1.52
C(carbonyl)=O1.21
Bond Angles (°)
C5-O1-C2109.5
O1-C2-N3104.0
C2-N3-C4106.5
N3-C4-C5103.0
C4-C5-O1105.0
Dihedral Angles (°)
C5-O1-C2-N3-25.0 (Illustrating a Twist Conformation)
O1-C2-N3-C435.0 (Illustrating a Twist Conformation)

DFT is also employed to analyze the electronic properties of a molecule through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the heteroatoms, specifically the ring oxygen and nitrogen, which are the most electron-rich centers. quora.com The LUMO is anticipated to be a π* antibonding orbital centered on the carbonyl group of the methyl ester, which is the most electron-deficient site and susceptible to nucleophilic attack. quora.com A Molecular Electrostatic Potential (MEP) map would visually corroborate this, showing negative potential (red) around the carbonyl oxygen and positive potential (blue) near the carbonyl carbon and acidic protons. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data) This table presents plausible FMO energies based on DFT studies of similar organic molecules. Actual values would require specific calculations.

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-0.5
HOMO-LUMO Gap (ΔE)6.3

Transition State Analysis for Reaction Pathways

Computational chemistry is invaluable for elucidating reaction mechanisms by locating and characterizing transition states (TS). For this compound, this could involve studying its formation, for instance, via the cyclization of an appropriate precursor, or its reactivity in subsequent chemical transformations. N-acyliminium ion cyclizations, for example, are a common method for synthesizing related heterocyclic systems, and DFT can be used to model the transition states involved in such pathways. nih.govresearchgate.netresearchgate.net

A TS calculation involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a vibrational frequency analysis, where a stable structure has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for understanding reaction kinetics.

Molecular Dynamics Simulations

While DFT calculations describe static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent molecules) on a timescale from picoseconds to microseconds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to broader derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are performed on a series of related compounds to build a mathematical model that correlates their chemical structures with a specific biological activity. nih.gov A QSAR study would not be conducted on this compound alone, but rather on a library of its derivatives where substituents at various positions (e.g., on the nitrogen, or as different ester groups) are systematically varied.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to generate an equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov The resulting 3D-QSAR model can predict the activity of new, unsynthesized derivatives and provide insights into the structural features that are crucial for the desired biological effect, thereby guiding future drug design efforts. nih.govnih.gov

Future Research Directions and Potential Academic Investigations

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of oxazolidine (B1195125) derivatives often relies on established methods that may not align with the contemporary principles of green chemistry. Future research should prioritize the development of more sustainable synthetic protocols for Methyl 3-methyloxazolidine-4-carboxylate.

Key areas for investigation include:

Atom Economy-Focused Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring cycloaddition reactions or tandem processes that construct the oxazolidine ring in a single, efficient step.

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvent systems is crucial. Research into the use of water, supercritical fluids (like CO₂), or bio-based solvents for the synthesis could drastically reduce the environmental impact. organic-chemistry.org

Energy-Efficient Methodologies: Investigating alternative energy sources such as microwave irradiation or sonochemistry could lead to significantly reduced reaction times and lower energy consumption compared to conventional heating methods. organic-chemistry.org The application of these techniques to the formation of this compound from its precursors warrants systematic study.

Carbon Dioxide as a Feedstock: Exploring the possibility of using carbon dioxide as a C1 building block in novel synthetic routes could offer a sustainable approach, analogous to its use in the synthesis of related oxazolidinones. bohrium.comacs.org

A comparative table of potential sustainable approaches is presented below.

Synthetic StrategyPotential AdvantageResearch Focus
Microwave-Assisted SynthesisReduced reaction time, energy efficiencyOptimization of reaction conditions (power, temperature, time) for key cyclization steps.
Aqueous SynthesisReduced environmental impact, improved safetyDevelopment of water-tolerant catalytic systems and phase-transfer catalysts.
Flow ChemistryEnhanced safety, scalability, and controlDesign and optimization of a continuous flow process for the multi-step synthesis.
CO₂ IncorporationUtilization of a renewable feedstockInvestigation of catalytic systems for the carboxylative cyclization of appropriate precursors. bohrium.comacs.org

Exploration of New Catalytic Systems for Oxazolidine Formation

Catalysis is central to the efficient and selective synthesis of heterocyclic compounds. While various catalysts are known for forming oxazolidine and oxazolidinone rings, their specific application to this compound is an open area for research. organic-chemistry.orgorganic-chemistry.org

Future investigations could focus on:

Organocatalysis: Expanding the use of metal-free organocatalysts, such as thioureas or chiral amines, could offer a cost-effective and less toxic alternative to metal-based systems. acs.org These catalysts could be designed to control the stereochemistry at the C4 position, which is critical for many applications.

Transition Metal Catalysis: A systematic exploration of various transition metal catalysts (e.g., based on Palladium, Gold, Iron, or Silver) could uncover new efficiencies and selectivities. organic-chemistry.orgorganic-chemistry.orgacs.org For instance, palladium-catalyzed carboamination or gold-catalyzed cyclization of functionalized precursors could provide direct and elegant routes to the target molecule. organic-chemistry.orgorganic-chemistry.org

Frustrated Lewis Pairs (FLPs): Investigating the use of FLPs for the activation of precursors could enable novel, metal-free cyclization pathways under mild conditions.

Biocatalysis: The use of enzymes (e.g., hydrolases, oxidoreductases) to perform key synthetic steps or resolve racemic mixtures could provide unparalleled enantioselectivity under environmentally friendly conditions.

The table below summarizes potential catalytic systems and their targeted improvements.

Catalyst TypeTargeted ImprovementExample of Related Application
Chiral OrganocatalystsHigh enantioselectivity, low toxicityThiourea-catalyzed synthesis of oxazolidinones. acs.org
Gold(I) ComplexesMild reaction conditions, unique reactivityAu(I)-catalyzed rearrangement of propargylic carbamates. organic-chemistry.org
Chiral Magnesium Phosphate (B84403)High enantioselectivity in one-pot synthesisEnantioselective addition of alcohols to imines followed by cyclization. organic-chemistry.org
Iron PorphyrinsCost-effectiveness, low toxicityIron-catalyzed cycloaddition of aziridines with aldehydes. organic-chemistry.org

Expansion of Applications in Enantioselective Catalysis

The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric synthesis, not just as a target but as a tool. Chiral oxazolidines and related imidazolidinones have proven to be powerful chiral auxiliaries and ligands for enantioselective catalysts. beilstein-journals.orgmdpi.comcore.ac.uk

Future research avenues include:

Development as a Chiral Ligand: The nitrogen and oxygen atoms of the oxazolidine ring, along with the carbonyl oxygen of the ester group, provide multiple potential coordination sites for metal centers. Synthesizing enantiomerically pure this compound and evaluating its performance as a ligand in various metal-catalyzed asymmetric reactions (e.g., hydrogenations, C-C bond formations) is a logical next step.

Precursor to Novel Organocatalysts: The oxazolidine scaffold can be chemically modified to create new classes of organocatalysts. For example, derivatization of the ester group or modification of the N-methyl substituent could lead to catalysts for Diels-Alder, Friedel-Crafts, or aldol (B89426) reactions, similar to the well-established imidazolidinone catalysts. core.ac.ukkfupm.edu.sa

Use as a Chiral Auxiliary: While less common for this specific substitution pattern, investigating its potential as a removable chiral auxiliary to direct the stereochemical outcome of reactions on a connected substrate remains a possibility.

Investigations into Advanced Materials Science Applications

While not a traditional application area for simple oxazolidines, the unique chemical structure of this compound could be leveraged in materials science. This remains a highly speculative but potentially rewarding field of inquiry.

Potential research directions could involve:

Monomer for Functional Polymers: The carboxylate group could be modified for polymerization reactions. Polymers incorporating the oxazolidine ring might exhibit interesting properties, such as specific binding capabilities, altered thermal stability, or pH-responsiveness due to the basic nitrogen atom.

Corrosion Inhibitors: Some oxazolidine derivatives, like 3,3'-methylenebis[5-methyloxazolidine], are used as corrosion inhibitors. atamanchemicals.com Research could explore whether this compound or its derivatives can form protective films on metal surfaces, with the ester group providing a handle for tuning solubility and adhesion.

Component in Stimuli-Responsive Materials: The oxazolidine ring can be susceptible to hydrolysis under certain pH conditions. This property could be exploited to design smart materials, such as drug delivery systems or sensors, where the cleavage of the ring acts as a trigger.

Theoretical Predictions for Undiscovered Reactivity Patterns

Computational chemistry provides a powerful tool for predicting and understanding chemical behavior, guiding experimental work and saving significant resources. Applying theoretical methods to this compound could reveal novel aspects of its chemistry.

Key areas for theoretical investigation:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to model the transition states of potential synthetic routes can help optimize reaction conditions and predict stereochemical outcomes, as has been done for related oxazolidinone syntheses. acs.org

Conformational Analysis: Predicting the stable conformations of the molecule and its complexes with metal catalysts is essential for understanding its role as a chiral ligand and for designing more effective catalysts.

Reactivity Mapping: Calculating molecular orbital energies (e.g., HOMO-LUMO) and electrostatic potential maps can predict the most likely sites for nucleophilic or electrophilic attack, suggesting new, previously undiscovered reactions. For instance, this could be used to explore its potential in cycloaddition reactions or as a partner in asymmetric organocatalytic cascades.

Coordination Chemistry Simulation: Modeling the coordination of the molecule to various metal centers can predict binding energies and geometries, accelerating the discovery of its utility as a ligand in asymmetric catalysis.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-methyloxazolidine-4-carboxylate with high enantiomeric purity?

  • Methodological Answer : Opt for asymmetric synthesis using chiral auxiliaries or catalysts to control stereochemistry. For example, employ ring-opening reactions of epoxides with methylamine derivatives under controlled pH and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using chiral HPLC. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can enhance enantiomeric excess (ee) . Validate stereochemical outcomes via X-ray crystallography using SHELX or ORTEP-III for structural refinement.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and DEPT-135 to assign proton and carbon environments. IR spectroscopy identifies carbonyl (C=O, ~1700–1750 cm1^{-1}) and oxazolidine ring vibrations (C-O-C, ~1100 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Cross-validate data with computational methods (e.g., density functional theory, DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can contradictions in NMR data between theoretical predictions and experimental results be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, dynamic exchange processes, or tautomerism. Perform variable-temperature NMR to detect conformational equilibria. Use 2D NMR techniques (e.g., 1H^1H-1H^1H COSY, 1H^1H-13C^{13}C HSQC) to map coupling interactions and verify assignments. Compare experimental 3J^3J coupling constants with DFT-predicted values to identify dominant conformers .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply DFT (e.g., B3LYP/6-31G*) to model transition states and calculate activation energies for potential reaction pathways. Solvent effects can be incorporated using the polarizable continuum model (PCM). Validate computational results with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy). Use molecular docking simulations to explore interactions in catalytic systems .

Q. How does the puckering of the oxazolidine ring influence the compound’s biological or catalytic activity?

  • Methodological Answer : Quantify ring puckering using Cremer-Pople parameters (QQ, θ\theta, ϕ\phi) derived from X-ray crystallography data . Correlate puckering amplitudes (e.g., envelope vs. twist conformations) with activity via structure-activity relationship (SAR) studies. For dynamic analysis, employ molecular dynamics (MD) simulations to assess conformational flexibility in aqueous or lipid environments .

Q. What strategies address inconsistencies in crystallographic data refinement for this compound derivatives?

  • Methodological Answer : Use SHELXL for high-resolution refinement, applying restraints for disordered regions. Validate thermal displacement parameters (ADPs) with the CheckCIF tool . For twinned crystals, apply the TwinRotMat algorithm in SHELXL. Compare results with alternative software (e.g., Olex2 or WinGX ) to confirm reproducibility.

Methodological Considerations

  • Structural Validation : Cross-check crystallographic data against the IUCr’s validation tools (e.g., PLATON) to detect missed symmetry or overfitting .
  • Safety Protocols : Follow hazard controls outlined in safety data sheets for similar oxazolidine derivatives (e.g., proper ventilation, PPE for irritant exposure ).
  • Data Reproducibility : Document synthetic protocols and computational parameters in detail using platforms like Electronic Lab Notebooks (ELNs) to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.